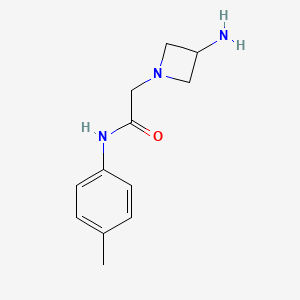

2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-9-2-4-11(5-3-9)14-12(16)8-15-6-10(13)7-15/h2-5,10H,6-8,13H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVILGOYVBYYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(3-aminoazetidin-1-yl)acetamide Intermediates

A common starting point is the preparation of 2-chloro-N-(4-methylphenyl)acetamide, which serves as a precursor for nucleophilic substitution with azetidine derivatives.

Step 1: Preparation of 2-chloro-N-(4-methylphenyl)acetamide

This is typically synthesized by reacting 4-methyl aniline with chloroacetyl chloride under controlled conditions to yield the chloroacetamide intermediate.Step 2: Nucleophilic substitution with azetidine

The chloroacetamide intermediate is reacted with 3-aminoazetidine or its protected derivatives. The nucleophilic nitrogen on the azetidine ring attacks the electrophilic carbon bearing the chlorine atom, displacing chloride and forming the 2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide structure.

Azide Intermediate Route (Related Methodology)

While direct preparation of the aminoazetidinyl compound is the primary goal, related literature on structurally similar compounds like 2-azido-N-(4-methylphenyl)acetamide provides insights into synthetic strategies involving azide intermediates.

- Synthesis of 2-azido-N-(4-methylphenyl)acetamide:

2-Chloro-N-(4-methylphenyl)acetamide is treated with sodium azide in an ethanol/water mixture at reflux (80°C) for 24 hours, yielding the azido derivative in 73% yield. This intermediate can be further reduced or transformed to the aminoazetidine structure via ring closure and reduction steps.

Cyclization and Amination to Form Azetidine Ring

The formation of the azetidine ring is a critical step. It can be achieved by intramolecular cyclization of aminoalkyl intermediates under basic or acidic conditions, often followed by selective reduction to introduce the amino group at the 3-position of the azetidine ring.

Typical conditions:

Heating the aminoalkyl precursor under reflux in solvents such as ethanol or acetonitrile, sometimes with catalytic acid or base, facilitates ring closure.Amination:

If the azetidine ring is introduced as a protected derivative, subsequent deprotection and amination steps are conducted using reagents like hydrogenation catalysts or reducing agents to yield the free amino group.

Purification and Crystallization

The final compound is purified by recrystallization from solvents such as ethanol or ethyl acetate. Crystallization conditions are optimized to yield pure colorless crystals suitable for characterization.

- Example:

Dissolving the crude product in hot ethanol, filtering, and allowing slow cooling over several days produces high-quality crystals.

Reaction Conditions and Yields

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 2-chloro-N-(4-methylphenyl)acetamide | Reaction of 4-methyl aniline with chloroacetyl chloride, low temperature | ~80-90 | Standard acylation |

| 2 | Nucleophilic substitution with azetidine | Azetidine derivative, reflux in ethanol or acetonitrile, 12-24 h | 60-75 | Monitored by TLC |

| 3 | Cyclization to azetidine ring | Heating under reflux, acid/base catalysis | 50-70 | May require optimization |

| 4 | Amination/deprotection | Hydrogenation or chemical reduction | 70-85 | Use of Pd/C or other catalysts |

| 5 | Purification | Recrystallization from ethanol | - | Colorless plate-like crystals |

Analytical Data Supporting Preparation

FT-IR Spectroscopy:

Characteristic amide N–H stretch (~3250 cm⁻¹), aromatic C–H (~3070 cm⁻¹), azetidine ring vibrations, and carbonyl C=O stretch (~1660 cm⁻¹) confirm formation of the compound.NMR Spectroscopy:

$$^{1}H$$ NMR shows signals corresponding to the azetidine methylene protons (~3.5–4.5 ppm), aromatic protons (~6.8–7.2 ppm), and methyl group (~2.2 ppm). $$^{13}C$$ NMR confirms carbonyl and aromatic carbons.Mass Spectrometry:

High-resolution mass spectrometry (HRMS) confirms molecular ion peak consistent with the molecular formula.X-ray Crystallography: Single-crystal X-ray diffraction studies validate the molecular structure, especially the azetidine ring and amide linkage.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents like iron powder and hydrochloric acid.

Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: 2-(3-Nitroazetidin-1-yl)-N-(4-methylphenyl)acetamide

Reduction: 2-(3-Aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide (the original compound)

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide typically involves multiple steps of organic reactions. It serves as a reagent in organic synthesis, where it can be utilized to create more complex molecules. The compound's structural features allow for various modifications that can enhance its biological activities.

Scientific Research Applications

1. Organic Synthesis

- This compound is primarily recognized as a reagent in organic synthesis. Its unique structure facilitates the formation of other chemical entities through various reaction mechanisms, including nucleophilic substitutions and coupling reactions .

2. Medicinal Chemistry

- Preliminary studies indicate that derivatives of this compound may exhibit biological activity, particularly in antitumor and antimicrobial applications. Research has shown that compounds with similar structures have demonstrated significant efficacy against various cancer cell lines .

- The National Cancer Institute has evaluated related compounds for their anticancer properties, suggesting that the incorporation of the azetidine moiety could enhance biological activity through improved binding interactions with target proteins .

Antitumor Activity

A study conducted by the National Cancer Institute assessed several compounds structurally related to this compound. The results indicated that these compounds displayed promising antitumor activity against a panel of human cancer cell lines, with mean growth inhibition values suggesting potential therapeutic applications .

Antimicrobial Properties

Research into the antimicrobial properties of similar azetidine derivatives has shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of functional groups such as amines and phenyl rings appears to contribute to their bioactivity, making them candidates for further development as antibiotics .

Mechanism of Action

The mechanism by which 2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide exerts its effects depends on its molecular targets and pathways. For example, if used as a ligand, it may bind to specific receptors, triggering a cascade of intracellular events leading to a biological response. The exact mechanism would vary based on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., 4-methyl, 4-methoxy) enhance solubility and may improve membrane permeability .

- Halogenated derivatives (e.g., 4-fluoro, 3-chloro) often exhibit enhanced metabolic stability and target binding due to increased lipophilicity .

Heterocyclic Modifications

The 3-aminoazetidin-1-yl group distinguishes the target compound from other acetamides with larger or functionalized heterocycles:

Key Observations :

- Smaller rings (e.g., azetidine vs. piperazine/morpholine) may reduce steric hindrance, favoring interactions with compact binding pockets.

Pharmacological Activities

Biological Activity

2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. Characterized by an azetidine ring and an acetamide functional group, this compound is positioned for exploration in various pharmacological applications. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C₁₂H₁₇N₃O, with a molecular weight of approximately 219.29 g/mol. The compound features an amino group attached to the azetidine ring and a 4-methylphenyl group linked to the acetamide moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits notable biological activity, particularly in pharmacological contexts. Compounds with similar structures have been associated with various therapeutic effects, including:

- Anti-inflammatory properties

- Analgesic effects

- Modulation of central nervous system activity

These activities are attributed to the compound's ability to interact with biological targets effectively.

The mechanism of action for this compound is linked to its interaction with specific molecular targets in biological systems. The azetidine ring's strain-driven reactivity allows it to engage with enzymes and proteins, potentially inhibiting their function. Additionally, the phenylacetamide moiety may participate in various biochemical pathways, enhancing the compound's overall pharmacological profile.

Table 1: Summary of Biological Activities

Case Study: Anti-Cancer Properties

A recent study explored the anti-cancer potential of compounds structurally related to this compound. These compounds were evaluated against various cancer cell lines, including melanoma and pancreatic cancer. The lead compound exhibited high in vitro potency against both sensitive and resistant cancer cell lines, inducing apoptosis and autophagy while demonstrating favorable pharmacokinetic properties in vivo【3】【4】.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(3-aminoazetidin-1-yl)-N-(3-methylphenyl)acetamide | C₁₂H₁₉N₃O | Variation in alkyl side chain affecting solubility |

| N-(3-methylphenyl)acetamide | C₉H₁₁NO | Lacks azetidine structure; simpler amide |

| 2-Methyl-N-(((3-methylphenyl)amino)carbonyl)-1-piperidineacetamide | C₁₆H₂₃N₃O₂ | Contains piperidine instead of azetidine |

Q & A

Basic: What are the key synthetic routes for 2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with azetidine and acetamide precursors. Key steps include nucleophilic substitution to introduce the 3-aminoazetidine group and coupling with 4-methylphenylamine. Optimization focuses on:

- Catalysts : Hydrochloric or sulfuric acid to accelerate amide bond formation .

- Solvents : Ethanol or acetic acid for solubility and reaction control .

- Temperature : Moderate heat (60–80°C) to balance reaction rate and byproduct suppression .

Reaction progress is monitored via thin-layer chromatography (TLC), and purity is ensured through recrystallization or column chromatography .

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and azetidine ring integrity .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects trace impurities .

Cross-referencing with synthetic intermediates and published spectra ensures structural accuracy .

Basic: What safety protocols are recommended when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Waste Disposal : Segregate chemical waste and use certified agencies for hazardous material disposal .

Advanced: How can computational chemistry aid in optimizing the synthesis of this compound?

- Reaction Path Prediction : Quantum mechanical calculations (e.g., DFT) model transition states to identify energetically favorable pathways .

- Condition Optimization : Machine learning analyzes historical data to predict optimal solvent/catalyst combinations .

- Stereochemical Control : Molecular dynamics simulations guide selective formation of the azetidine ring conformation .

Advanced: What strategies resolve contradictions in reported biological activities of similar acetamide derivatives?

- Purity Analysis : Compare HPLC profiles to rule out impurities affecting bioactivity .

- Assay Standardization : Use consistent cell lines (e.g., HeLa, MCF-7) and control compounds to reduce variability .

- Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., methyl or fluoro groups) to isolate bioactive motifs .

Advanced: How to design experiments to elucidate the mechanism of action against specific biological targets?

- Enzyme Inhibition Assays : Measure IC50 values against kinases or proteases using fluorogenic substrates .

- Receptor Binding Studies : Radiolabeled ligands or surface plasmon resonance (SPR) quantify affinity for GPCRs or ion channels .

- Molecular Docking : Align the compound’s 3D structure with protein active sites (e.g., COX-2 or EGFR) to predict interactions .

Advanced: What are the challenges in scaling up the synthesis while maintaining yield and purity?

- Heat Transfer : Larger batches may require jacketed reactors to maintain optimal temperature .

- Purification : Replace column chromatography with continuous flow crystallization for cost-effective scale-up .

- Byproduct Management : In-line FTIR or Raman spectroscopy monitors reaction progression to minimize side products .

Advanced: How can isotopic labeling (e.g., 13C or 15N) enhance pharmacokinetic studies of this compound?

- Metabolic Tracing : 13C-labeled azetidine tracks hepatic metabolism via LC-MS metabolomics .

- Binding Kinetics : 15N isotopes enable NMR-based studies of drug-protein interactions in real time .

Advanced: What analytical approaches validate the stability of this compound under physiological conditions?

- Forced Degradation Studies : Expose the compound to acidic, basic, oxidative, and UV conditions, then quantify degradation products via UPLC-MS .

- Plasma Stability Assays : Incubate with human plasma and measure half-life using LC-MS/MS .

Advanced: How do structural modifications (e.g., halogenation) impact the compound’s bioavailability and toxicity profile?

- Halogenation : Introducing fluorine at the 4-methylphenyl group enhances metabolic stability but may increase hepatotoxicity .

- Solubility Optimization : PEGylation or pro-drug strategies improve aqueous solubility without altering target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.